molecular formula C18H11ClN2O2S B2479592 3-(3-chlorophenyl)-6-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 380455-17-4

3-(3-chlorophenyl)-6-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2479592
CAS No.: 380455-17-4
M. Wt: 354.81
InChI Key: OKKNEWPWJUYISU-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-6-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C18H11ClN2O2S and its molecular weight is 354.81. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Synthesis

Research has been conducted on the structural analysis and synthesis of related thieno[2,3-d]pyrimidine compounds, highlighting their complex molecular architectures and potential for various applications. For instance, studies have demonstrated the synthesis of thieno[2,3-d]pyrimidine derivatives fused with other rings, exploring their chemical properties and interactions, such as hydrogen bonding and molecular arrangements (J. N. Low et al., 2004). Another study focused on the one-step reaction synthesis of thieno[2,3-d]pyrimidine compounds, aiming to produce biologically active compounds with potential inhibitory and anticancer activities (A. El-Gazzar et al., 2006).

Electronic and Optical Properties

The electronic, linear, and nonlinear optical (NLO) properties of thiopyrimidine derivatives have been investigated, revealing their significance in medicine and nonlinear optics. Density Functional Theory (DFT) calculations have provided insights into the structural parameters, electronic properties, and NLO characteristics of these compounds, suggesting their utility in optoelectronic applications (A. Hussain et al., 2020).

Antimicrobial Activities

The synthesis and antimicrobial evaluation of certain thieno[2,3-d]pyrimidin-2,4(1H,3H)-dione derivatives have been reported, with studies highlighting their moderate activity against bacterial strains like S. aureus, E. coli, and B. subtilis. These findings suggest the potential of these compounds as promising objects for antibacterial research (S. Vlasov et al., 2022).

Heterocyclic Chemistry and Drug Design

Thieno[2,3-d]pyrimidines have been synthesized and investigated for their potential in drug design, offering insights into their pharmacological activities. The synthesis of new Schiff bases of pyrido[1,2-a]pyrimidine derivatives with certain amino acids aimed at exploring their antibacterial and antitumor potential, reflecting the versatility and significance of these compounds in medicinal chemistry (S. Alwan et al., 2014).

Mechanism of Action

Target of Action

The compound Oprea1_092919, a pyrido[2,3-d]pyrimidine derivative, has been found to interact with a broad spectrum of targets. These include tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in various cellular processes, including cell growth, proliferation, and survival.

Mode of Action

This can affect the function of these proteins and disrupt the signaling pathways they are involved in .

Biochemical Pathways

Oprea1_092919 affects multiple biochemical pathways due to its interaction with various targets. These pathways include those regulated by the targets mentioned above, such as the PI3K/AKT/mTOR pathway , MAPK/ERK pathway , and JAK/STAT pathway . These pathways are involved in cell growth, proliferation, survival, and other cellular processes. Disruption of these pathways can lead to the inhibition of cancer cell growth and proliferation.

Result of Action

The result of Oprea1_092919’s action is the inhibition of cell growth and proliferation, particularly in cancer cells . By interacting with its targets and disrupting the associated biochemical pathways, the compound can inhibit the growth and proliferation of cancer cells. This makes Oprea1_092919 a potential candidate for the development of anticancer drugs.

Properties

IUPAC Name

3-(3-chlorophenyl)-6-phenyl-1H-thieno[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O2S/c19-12-7-4-8-13(9-12)21-17(22)14-10-15(11-5-2-1-3-6-11)24-16(14)20-18(21)23/h1-10H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKNEWPWJUYISU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)NC(=O)N(C3=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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